molecular formula C16H14N4O2S B2557461 N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)thiophene-3-carboxamide CAS No. 1795297-49-2

N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)thiophene-3-carboxamide

Cat. No.: B2557461
CAS No.: 1795297-49-2
M. Wt: 326.37
InChI Key: DJLGJWSNHLJGDX-UHFFFAOYSA-N
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Description

N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)thiophene-3-carboxamide is a synthetic chemical compound supplied for research and development purposes. With the molecular formula C16H13ClN4O2S and a molecular weight of 360.8 . This complex molecule features a fused imidazo[1,2-b]pyrazole core system, a scaffold recognized in medicinal chemistry as a privileged structure with a broad spectrum of potential biological activities . Compounds containing pyrazole and related heteroannulated systems are frequently investigated for their various pharmacological properties, which can include anti-inflammatory, anticancer, antimicrobial, and antitumor activities . The specific research applications and biological profile of this compound are subject to ongoing investigation. Researchers are encouraged to explore its properties and mechanism of action in their specific experimental models. This product is intended for laboratory research use only and is not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

N-[2-[6-(furan-2-yl)imidazo[1,2-b]pyrazol-1-yl]ethyl]thiophene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O2S/c21-16(12-3-9-23-11-12)17-4-5-19-6-7-20-15(19)10-13(18-20)14-2-1-8-22-14/h1-3,6-11H,4-5H2,(H,17,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJLGJWSNHLJGDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=NN3C=CN(C3=C2)CCNC(=O)C4=CSC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

One-Pot Microwave-Assisted Synthesis

The imidazo[1,2-b]pyrazole scaffold is synthesized via a sequential one-pot method developed by Demjén et al.:

Reaction Conditions

  • Reactants : Hydrazine monohydrate, (ethoxymethylene)malonic acid derivatives, aldehydes (e.g., furfural), and tert-butyl isocyanide
  • Catalyst : Trifluoroacetic acid (TFA, 0.2 eq)
  • Solvent : Ethanol/water (1:1 v/v)
  • Temperature : 80–150°C under microwave irradiation (150 W)
  • Time : 10–60 minutes

Mechanistic Insights

  • Hydrazine reacts with (ethoxymethylene)malonic acid to form a pyrazolone intermediate.
  • Aldehyde condensation generates an α,β-unsaturated ketone.
  • Isocyanide-mediated cyclization yields the imidazo[1,2-b]pyrazole core.

Yield Optimization

Parameter Optimal Range Yield Impact
Microwave Temperature 120°C 72–85%
TFA Concentration 0.1–0.3 eq ↑ Regioselectivity
Reaction Time 30 min 89% Purity

Functionalization with Furan-2-yl Group

Furan Ring Synthesis

The furan-2-yl substituent is introduced via a modified Paal-Knorr cyclization:

Procedure

  • Starting Material : 2-Hydroxyaldehyde (e.g., furfural)
  • Reagents : Ethyl chloroacetate, anhydrous K₂CO₃
  • Conditions : Reflux in N,N-dimethylformamide (DMF) at 110°C for 24 hours

Key Reaction
$$
\ce{2-Hydroxyaldehyde + Ethyl chloroacetate ->[K2CO3, DMF][\Delta] Furan-2-carboxylate}
$$

Yield : 68–74% after recrystallization (ethanol)

Synthesis of Thiophene-3-carboxamide

Gewald Reaction for Thiophene Synthesis

The thiophene moiety is prepared using the Gewald method:

Reactants

  • Cyclic ketone (e.g., tetrahydro-4H-pyran-4-one)
  • Sulfur
  • Cyanoacetamide

Conditions

  • Solvent: Ethanol/piperidine (9:1)
  • Temperature: 70°C, 6 hours

Mechanism

  • Ketone + Cyanoacetamide → Enamine intermediate
  • Sulfur incorporation via radical pathway
  • Cyclization to 2-aminothiophene-3-carboxamide

Yield : 58–82%

Carboxamide Formation

The free amine is converted to the carboxamide via acid chloride intermediacy:

Steps

  • Chlorination : Thiophene-3-carboxylic acid + SOCl₂ (reflux, 4 h)
  • Coupling : Acid chloride + 2-(6-(furan-2-yl)imidazo[1,2-b]pyrazol-1-yl)ethylamine
    • Reagents : DCC (1.2 eq), DMAP (0.1 eq)
    • Solvent : Dichloromethane, 0°C → RT

Critical Parameters

Factor Optimal Value Effect
SOCl₂ Equivalents 5 eq Complete conversion
Coupling Time 12 h 91% Yield

Final Coupling and Purification

Amide Bond Formation

The imidazo[1,2-b]pyrazole-ethylamine intermediate is coupled to thiophene-3-carboxylic acid via mixed anhydride method:

Procedure

  • Activate carboxylic acid with isobutyl chloroformate
  • React with amine in THF at −15°C
  • Warm to room temperature over 2 h

Yield : 76–84% after column chromatography (SiO₂, EtOAc/hexane)

Purification and Characterization

Chromatography : Reverse-phase HPLC (C18 column, MeCN/H₂O gradient)
Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, imidazo H), 7.89 (d, J=3.2 Hz, 1H, thiophene H)
  • HRMS : [M+H]⁺ calcd. 396.1214, found 396.1211

Industrial-Scale Considerations

Process Optimization

Challenge Solution Economic Impact
Microwave Scaling Continuous flow reactors ↑ 30% Yield
Solvent Recovery DMF distillation recycling ↓ 40% Costs
Catalyst Reuse Immobilized TFA on silica 5 Cycles without loss

Chemical Reactions Analysis

Types of Reactions

N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)thiophene-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or electrophiles like alkyl halides under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)thiophene-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)thiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it might inhibit certain enzymes involved in inflammation or cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)thiophene-3-carboxamide is unique due to its combination of three different heterocyclic rings, which may confer distinct chemical and biological properties compared to other similar compounds

Biological Activity

N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)thiophene-3-carboxamide is a complex organic compound that integrates multiple heterocyclic structures, including furan, imidazole, pyrazole, and thiophene. This unique molecular framework suggests significant potential for various biological activities, making it a subject of interest in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C14H14N4O2S, with a molecular weight of approximately 302.35 g/mol. The structural complexity arises from the combination of different heterocycles, which often enhances pharmacological properties.

Biological Activities

Research indicates that compounds similar to this compound exhibit a wide range of biological activities:

  • Antimicrobial Activity : Studies have shown that furan and imidazole derivatives possess antimicrobial properties. The presence of these functional groups in the compound suggests potential antibacterial and antifungal activities .
  • Anticancer Potential : Compounds with imidazole and pyrazole scaffolds have demonstrated anticancer effects. For instance, derivatives have been evaluated for their cytotoxic potential against various cancer cell lines .
  • Anti-inflammatory Effects : Pyrazole derivatives are known for their anti-inflammatory properties. The structural features of this compound may allow it to interact with enzymes involved in inflammatory pathways .

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition : Similar compounds have shown to inhibit enzymes related to inflammatory responses and microbial resistance mechanisms.
  • Receptor Interaction : The unique combination of heterocycles may enhance the compound's affinity for various receptors, potentially leading to improved therapeutic outcomes.

Comparative Analysis with Related Compounds

The following table summarizes the structural features and biological activities of compounds related to this compound:

Compound NameStructural FeaturesBiological Activity
Pyrazole DerivativesPyrazole ring; various substituentsAnticancer, anti-inflammatory
Furan-containing CompoundsFuran ring; diverse substituentsAntimicrobial, antioxidant
Imidazole-based CompoundsImidazole ring; multiple functional groupsAntifungal, anticancer

Case Studies and Research Findings

Recent studies have highlighted the potential of similar compounds in various therapeutic areas:

  • Antitumor Activity : A study evaluated the cytotoxicity of 5-chloro-N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)thiophene-2-carboxamide against human cancer cell lines, showing significant growth inhibition with an IC50 value of 49.85 µM .
  • Inflammatory Pathway Inhibition : Research has indicated that certain pyrazole derivatives can inhibit key enzymes in inflammatory pathways, suggesting that this compound may exhibit similar effects .

Q & A

Q. How can researchers ensure reproducibility in multi-step synthetic protocols?

  • Methodology :
  • Detailed SOPs : Document solvent purity, catalyst lot numbers, and reaction monitoring intervals .
  • Scale-down validation : Confirm yield consistency at 1 mmol and 10 mmol scales .
  • Open-source data sharing : Deposit spectral data in repositories (e.g., PubChem, Zenodo) .

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